

Application Notes and Protocols for Assessing IDH-305 Efficacy in Cholangiocarcinoma Models

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Compound of Interest

Compound Name: IDH-305

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These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of **IDH-305**, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), in preclinical models of cholangiocarcinoma (CCA).

Introduction

Cholangiocarcinoma is a highly aggressive malignancy of the biliary tract with limited therapeutic options. A subset of intrahepatic cholangiocarcinomas (iCCA) harbors mutations in the isocitrate dehydrogenase 1 (IDH1) gene, most commonly at the R132 residue. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis through epigenetic dysregulation and altered cellular metabolism. **IDH-305** is a brain-penetrant, orally bioavailable small molecule inhibitor that selectively targets mutant IDH1 enzymes. Preclinical studies have demonstrated its ability to reduce 2-HG levels and inhibit tumor growth in various cancer models.^{[1][2]} This document outlines the methodologies to assess the therapeutic potential of **IDH-305** in IDH1-mutant cholangiocarcinoma models.

Data Presentation

Table 1: In Vitro Efficacy of **IDH-305**

Cell Line	IDH1 Mutation Status	Assay Type	IDH-305 Concentration	Observed Effect	Reference
RBE	R132S	Ferroptosis Assay	5 nM	Reversal of erastin-induced ferroptosis	[3]
HCT116 (Colorectal)	R132H	2-HG Reduction	IC50 = 24 nM	Significant reduction in 2-HG levels	[1]

Table 2: In Vivo Efficacy of **IDH-305** in a Patient-Derived Xenograft (PDX) Model (Melanoma)

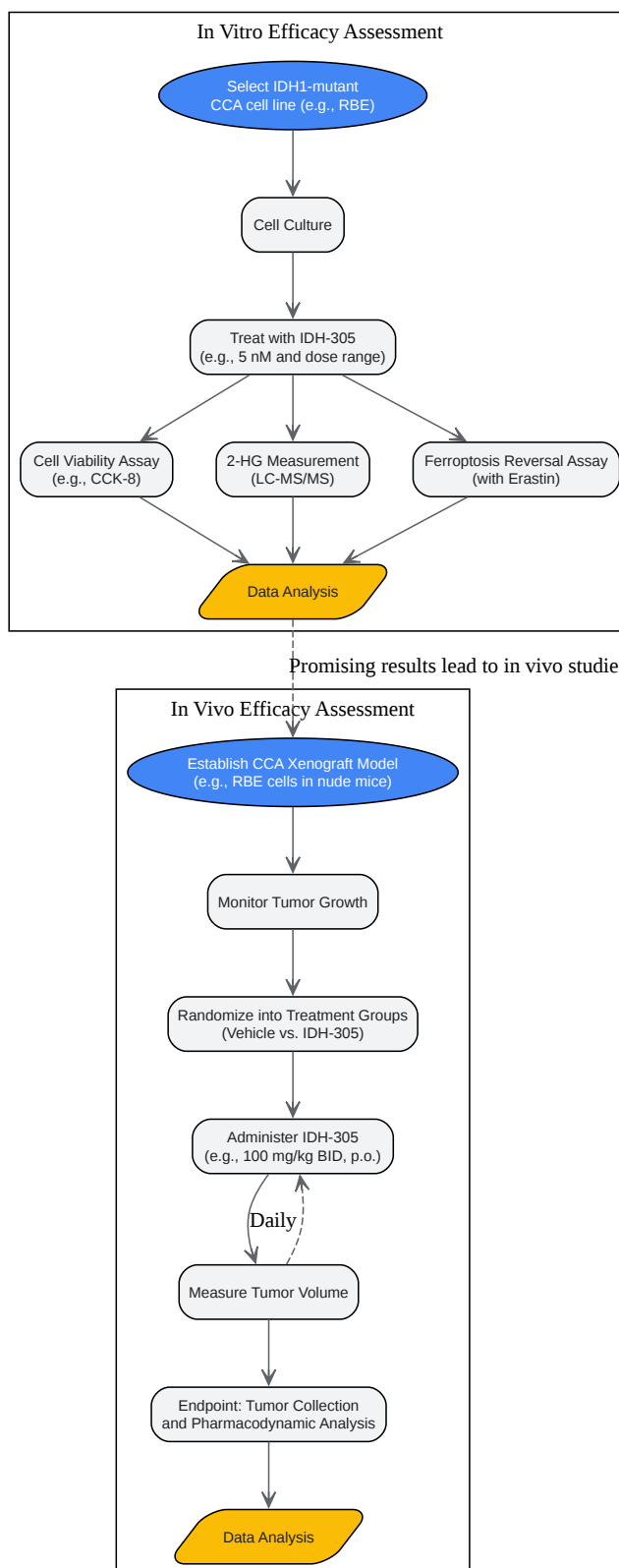
Animal Model	Tumor Type	IDH-305 Dosage	Administration Route	Treatment Duration	Key Findings	Reference
Nude Mice	HMEX2838 - IDH1R132C/+ PDX	30, 100, 300 mg/kg BID	Oral (p.o.)	21 days	Dose-dependent reduction in tumor 2-HG levels; significant anti-tumor activity at 100 mg/kg and partial tumor regression at 300 mg/kg.	[1] [4]

Mandatory Visualizations

Signaling Pathway

Caption: IDH1 mutant signaling pathway and the mechanism of action of **IDH-305**.

Experimental Workflow



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Caption: Experimental workflow for assessing **IDH-305** efficacy.

Experimental Protocols

In Vitro Studies

1. Cell Culture

- Cell Line: RBE human cholangiocarcinoma cell line (harboring IDH1 R132S mutation).
- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Cell Viability Assay (CCK-8)

- Objective: To determine the effect of **IDH-305** on the proliferation of RBE cells.
- Procedure:
 - Seed RBE cells in a 96-well plate at a density of 5×10^3 cells/well and allow them to adhere overnight.
 - Prepare serial dilutions of **IDH-305** in culture medium (e.g., 0, 1, 5, 10, 50, 100 nM).
 - Replace the medium in the wells with the medium containing different concentrations of **IDH-305**.
 - Incubate the plate for 72 hours.
 - Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
 - Measure the absorbance at 450 nm using a microplate reader.
 - Calculate the cell viability as a percentage of the vehicle-treated control.

3. 2-HG Measurement

- Objective: To quantify the inhibition of mutant IDH1 activity by measuring 2-HG levels.
- Procedure:
 - Seed RBE cells in a 6-well plate and grow to 80-90% confluency.
 - Treat cells with **IDH-305** (e.g., 5 nM) or vehicle for 48 hours.
 - Harvest the cells and extract metabolites using a methanol/water/chloroform extraction method.
 - Analyze the 2-HG levels in the cell extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

4. Ferroptosis Reversal Assay

- Objective: To assess the ability of **IDH-305** to reverse the sensitization of IDH1-mutant cells to ferroptosis.[3]
- Procedure:
 - Seed RBE cells in a suitable culture plate.
 - Pre-treat the cells with 5 nM **IDH-305** for 24 hours.
 - Induce ferroptosis by adding a ferroptosis-inducing agent (e.g., erastin).
 - Assess cell death using a suitable method (e.g., propidium iodide staining and fluorescence microscopy).
 - Compare the extent of cell death in cells treated with erastin alone versus those pre-treated with **IDH-305**.

In Vivo Studies

1. Cholangiocarcinoma Xenograft Model

- Animal Model: Female athymic nude mice (6-8 weeks old).
- Cell Line: RBE cells.
- Procedure:
 - Subcutaneously inject 5×10^6 RBE cells suspended in 100 μ L of a 1:1 mixture of culture medium and Matrigel into the flank of each mouse.
 - Monitor tumor growth by measuring tumor volume with calipers twice a week (Volume = $0.5 \times \text{Length} \times \text{Width}^2$).
 - When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

2. IDH-305 Treatment

- Objective: To evaluate the anti-tumor efficacy of **IDH-305** in the RBE xenograft model.
- Procedure:
 - Control Group: Administer vehicle control (formulation to be determined based on **IDH-305** solubility) orally (p.o.) twice daily (BID).
 - Treatment Group: Administer **IDH-305** at a dose of 100 mg/kg (or other relevant doses based on tolerability studies) orally (p.o.) twice daily (BID).[\[1\]](#)[\[4\]](#)
 - Continue treatment for 21 days or until the tumor volume in the control group reaches a predetermined endpoint.
 - Monitor animal body weight and general health throughout the study.

3. Efficacy and Pharmacodynamic Assessment

- Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition at the end of the study.
- Pharmacodynamic Analysis:

- At the end of the treatment period, collect tumor tissue and plasma samples.
- Measure 2-HG levels in the tumor tissue and plasma using LC-MS/MS to confirm target engagement.
- Perform histological analysis (e.g., H&E staining, Ki-67 staining for proliferation) on tumor tissues.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of **IDH-305** in IDH1-mutant cholangiocarcinoma models. The combination of in vitro and in vivo experiments will enable a thorough assessment of the compound's efficacy, mechanism of action, and potential as a therapeutic agent for this challenging cancer. The provided diagrams and structured data tables are intended to facilitate experimental design and data interpretation.

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